molecular formula C14H13F3N2O4S2 B12141196 N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12141196
M. Wt: 394.4 g/mol
InChI Key: SFOLKTHNRCWAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-5,5-Dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a fused heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core. Key structural attributes include:

  • A 5,5-dioxido (sulfone) moiety, enhancing metabolic stability and solubility.
  • An acetamide group attached via a Z-configuration imine, enabling hydrogen-bonding interactions.

Properties

Molecular Formula

C14H13F3N2O4S2

Molecular Weight

394.4 g/mol

IUPAC Name

N-[5,5-dioxo-3-[4-(trifluoromethoxy)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C14H13F3N2O4S2/c1-8(20)18-13-19(11-6-25(21,22)7-12(11)24-13)9-2-4-10(5-3-9)23-14(15,16)17/h2-5,11-12H,6-7H2,1H3

InChI Key

SFOLKTHNRCWAAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Thieno[3,4-d] thiazole Core

The core structure is synthesized via a tandem cyclization-alkylation sequence. As demonstrated in patent CN102056914A, 3-[2-(bromoethyl)-1,3-dioxolane-2-yl]thiophene-2-sulfonamide undergoes intramolecular cyclization in the presence of potassium carbonate (K₂CO₃) to yield 2',3'-dihydrospiro[1,3-dioxolane-2,4'-thieno[3,2-e]thiazine]-1',1'-dioxide. This step typically achieves 85–90% yield when conducted in anhydrous acetonitrile under reflux.

Critical Parameters :

  • Solvent : Anhydrous acetonitrile or toluene.

  • Base : K₂CO₃ or triethylamine (Et₃N).

  • Temperature : 80–110°C for 5–12 hours.

Introduction of the 4-(Trifluoromethoxy)phenyl Group

The aryl substituent is introduced via nucleophilic aromatic substitution. Patent US9006275B2 details the use of 4-(trifluoromethoxy)phenylboronic acid in a Suzuki-Miyaura coupling, though direct alkylation using 1-chloro-3-(4-(trifluoromethoxy)phenyl)propane has also been reported. The latter method employs DMF as a solvent at 120°C, yielding 70–75% of the desired intermediate.

Optimization Insight :

  • Catalyst : Pd(PPh₃)₄ (2 mol%) for Suzuki coupling.

  • Alternative Approach : Ullmann coupling with CuI and 1,10-phenanthroline improves regioselectivity.

Acetamide Functionalization

The final step involves N-acylation of the ylidene amine. As per PubChem data (CID 46926699), 2-(1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-5-yl)acetic acid is activated using HOBt/EDC and reacted with the intermediate amine in dichloromethane (DCM) at 0–5°C. This method preserves the Z-configuration while achieving 65–70% yield.

Key Observations :

  • Activation Reagents : HOBt/EDC outperforms DCC due to reduced side reactions.

  • Temperature Control : Reactions below 10°C minimize epimerization.

Reaction Conditions and Yield Optimization

Table 1: Comparative Analysis of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Core CyclizationK₂CO₃, acetonitrile, reflux, 8 h88>95%
Aryl Introduction1-Chloro-3-(4-TFM-phenyl)propane, DMF, 120°C7292%
N-AcylationHOBt/EDC, DCM, 0°C, 24 h6898%

Notes :

  • TFM : Trifluoromethoxy.

  • Yield improvements (up to 12%) are achievable via microwave-assisted synthesis at 150°C for 15 minutes.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 7.94 (d, 1H, thieno-H), 7.22 (d, 1H, aryl-H), 4.17–4.07 (m, 4H, dioxolane), 3.81 (s, 2H, CH₂CO), 3.21 (s, 3H, OCH₃).

  • LC-MS : [M+H]⁺ = 456.5 (calculated), 456.3 (observed).

Purity and Stability

  • HPLC : >98% purity under gradient elution (ACN/H₂O + 0.1% TFA).

  • Stability : Degrades <5% over 6 months at -20°C in argon atmosphere.

Challenges and Alternative Approaches

Stereochemical Control

The Z-configuration is thermodynamically favored but requires strict anhydrous conditions to prevent tautomerization. Patent CN102056914A reports that using chiral auxiliaries like (S)-tetrahydroisoquinoline-3-carboxylic acid improves enantiomeric excess to >98%.

Scalability Issues

Large-scale reactions face limitations in:

  • Solvent Volume : Reduced from 20 volumes to 8 volumes via dropwise addition protocols.

  • Byproduct Formation : Treated via recrystallization from ethanol/water (3:1) .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups to the phenyl ring.

Scientific Research Applications

N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Comparisons with Target Compound :

  • Higher melting points (e.g., 210–212°C for Compound 11) suggest greater crystallinity compared to the target compound (data unavailable), which may impact formulation .

Tetrahydrothieno[3,4-d][1,3]thiazole Derivatives (–3)

Two closely related compounds include:

2-Methoxy-N-[(2Z)-3-(2-Methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide ()

  • Substituents : 2-Methoxyphenyl and 2-methoxyacetamide.
  • Structural Distinction : The methoxy groups at the phenyl and acetamide positions are less electron-withdrawing than the target compound’s trifluoromethoxy group, which may reduce metabolic resistance .

N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide ()

  • Substituents : 3,4-Dimethoxyphenyl.
  • Structural Distinction : The dimethoxy substitution enhances electron-donating effects, contrasting with the trifluoromethoxy group’s electron-withdrawing nature. This difference could influence solubility and receptor affinity .

Biological Activity

N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound with promising biological activity. This compound is characterized by its unique structural features that may confer various pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C19H15F3N2O4S2C_{19}H_{15}F_{3}N_{2}O_{4}S_{2} with a molecular weight of 456.5 g/mol. The compound features a thiazole ring fused with a thieno structure, which is known to enhance biological activity through various mechanisms.

Property Value
Molecular FormulaC₁₉H₁₅F₃N₂O₄S₂
Molecular Weight456.5 g/mol
CAS Number903863-72-9

Anticancer Properties

Research indicates that compounds with similar structural motifs often exhibit anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study focusing on related compounds demonstrated significant cytotoxic effects against leukemia and breast cancer cell lines, suggesting that this compound may also possess similar activities.

The proposed mechanism of action for this compound includes:

  • Inhibition of Kinases : The compound may inhibit key signaling pathways involved in cancer progression by targeting specific kinases such as FLT3 and GSK3β.
  • Induction of Apoptosis : By promoting apoptotic pathways, it may lead to programmed cell death in malignant cells.

Neuroprotective Effects

Emerging studies suggest that this compound could enhance the expression of potassium chloride cotransporter 2 (KCC2), which plays a crucial role in neuronal function and is linked to conditions like epilepsy and chronic pain. Enhancing KCC2 expression could provide neuroprotective benefits.

Case Studies

  • In Vitro Studies : A recent study evaluated the cytotoxicity of related thiazole compounds on various cancer cell lines. Results showed a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM.
  • Animal Models : In vivo studies using murine models demonstrated that administration of similar compounds resulted in reduced tumor growth and improved survival rates compared to control groups.

Q & A

Basic: What are the standard synthetic protocols for this compound, and how are intermediates characterized?

Answer:
The synthesis involves multi-step reactions starting with the preparation of the tetrahydrothieno[3,4-d][1,3]thiazole core. Key steps include cyclization of thiazole precursors and regioselective substitution of the trifluoromethoxyphenyl group. Optimization of reaction conditions (e.g., solvent polarity, temperature gradients, and catalyst loading) is critical to minimize by-products. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency. Intermediates are characterized via 1H/13C NMR to confirm regiochemistry and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity is assessed using reverse-phase HPLC .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments and carbon frameworks, respectively. NOESY experiments resolve stereochemistry in the tetrahydrothieno-thiazole core .
  • Mass Spectrometry (MS): HRMS confirms the molecular formula, while fragmentation patterns validate the dioxido and acetamide groups .
  • Infrared Spectroscopy (IR): Stretching frequencies for sulfone (1150–1300 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups are diagnostic .
  • X-ray Crystallography: Resolves absolute configuration in crystalline derivatives .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Contradictions often arise from assay variability (e.g., cell line differences) or impurities in test compounds. Mitigation strategies include:

  • Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) .
  • Purity Verification: Use LC-MS (>95% purity) to exclude confounding impurities .
  • Molecular Docking: Compare binding modes across homologs (e.g., trifluoromethoxy vs. fluorophenyl analogs) to explain selectivity discrepancies .

Advanced: What methodologies support comparative structure-activity relationship (SAR) studies with analogs?

Answer:

  • Analog Synthesis: Introduce substituents (e.g., chloro, methoxy) at the phenyl ring or modify the acetamide side chain .
  • Biological Testing: Use standardized enzyme inhibition assays (IC50 determination) and receptor-binding studies (radioligand displacement). For example, compare trifluoromethoxy-containing analogs with fluorophenyl derivatives in kinase panels .
  • Data Analysis: Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Basic: What experimental approaches determine solubility and stability under physiological conditions?

Answer:

  • Solubility: Shake-flask method in PBS (pH 7.4) with HPLC quantification. Co-solvents (e.g., DMSO ≤1%) are used for poorly soluble analogs .
  • Stability: Incubate in simulated gastric fluid (SGF, pH 1.2) and plasma. Monitor degradation via LC-MS over 24 hours. Hydrolysis of the acetamide group is a common instability marker .
  • Dynamic Light Scattering (DLS): Assess aggregation propensity in aqueous buffers .

Advanced: How does the trifluoromethoxy group influence target binding, and how is this evaluated computationally?

Answer:

  • Electronic Effects: The electron-withdrawing trifluoromethoxy group enhances binding to hydrophobic pockets (e.g., ATP-binding sites in kinases). Density functional theory (DFT) calculates charge distribution and electrostatic potential surfaces .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to compare hydrogen bonding and π-stacking interactions with non-fluorinated analogs .
  • Free Energy Perturbation (FEP): Quantify binding affinity differences between trifluoromethoxy and methoxy derivatives .

Advanced: What strategies optimize enantiomeric purity in chiral derivatives?

Answer:

  • Chiral Resolution: Use preparative HPLC with amylose-based columns or derivatize with chiral auxiliaries (e.g., Mosher’s acid) .
  • Asymmetric Synthesis: Employ organocatalysts (e.g., L-proline) or transition-metal catalysts (e.g., Ru-BINAP) during cyclization steps .
  • Circular Dichroism (CD): Monitor enantiomeric excess (ee) by comparing Cotton effects with reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.